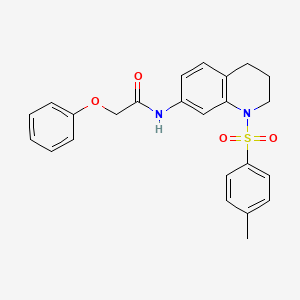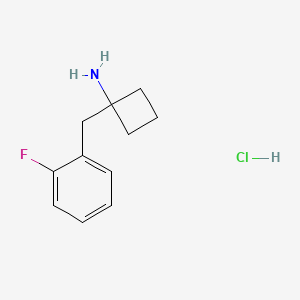
1-(2-Fluorobenzyl)cyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorobenzyl)cyclobutanamine hydrochloride, also known as FBC, is a chemical compound that has been widely used in scientific research. It is a cyclobutyl derivative of benzylamine, which is a commonly used building block in organic synthesis. FBC has been studied for its potential use in the treatment of various medical conditions, including depression, anxiety, and addiction.
Aplicaciones Científicas De Investigación
Environmental Applications
Occurrence and Fate of Parabens in Aquatic Environments Parabens, chemically related to the inquiry, are extensively used as preservatives and have been studied for their environmental fate. Despite their biodegradability, they persist in aquatic environments due to continuous introduction and consumption of paraben-based products. This review emphasizes the need for further research on the toxicity of chlorinated by-products of parabens in water systems (Haman et al., 2015).
Analytical and Catalytic Applications
Redox Mediators in Organic Pollutant Treatment The use of enzymatic approaches for the degradation of organic pollutants in wastewater has been explored, highlighting the role of redox mediators in enhancing the efficiency of recalcitrant compound degradation. This review suggests potential advancements in wastewater treatment technologies (Husain & Husain, 2007).
Cyclodextrin-Based Adsorbents for Wastewater Treatment Cyclodextrins (CDs) and their applications in wastewater treatment have been reviewed, focusing on their capacity to form inclusion complexes with pollutants. CDs offer a versatile tool for environmental protection, especially in adsorption and chromatographic separations (Crini & Morcellet, 2002).
Advanced Catalysis and Environmental Remediation
Chitosan-Based Adsorbents Chitosan and its derivatives, as eco-friendly biopolymers, have been evaluated for their effectiveness in adsorptive removal of pharmaceutical compounds from water. This review discusses the potential of chitosan-based materials in water and wastewater treatment processes (Karimi-Maleh et al., 2021).
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)8-11(13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSBVCOTEIBNNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)cyclobutanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


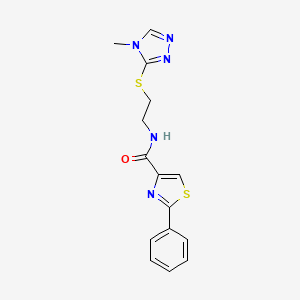
![8-chloro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729214.png)
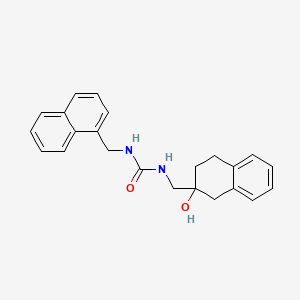
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
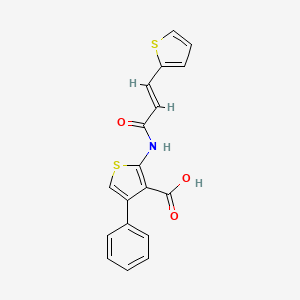
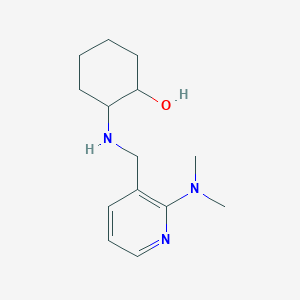
![3-(3,4-Dimethoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2729224.png)
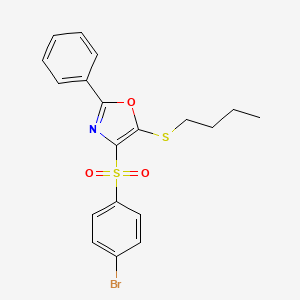
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2729227.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2729230.png)
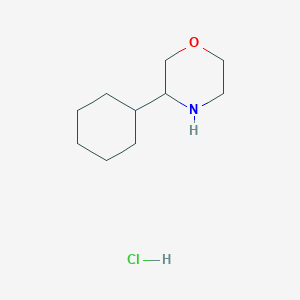
![3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2729232.png)
